
Glycoursodeoxycholic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycoursodeoxycholic acid is synthesized through the conjugation of ursodeoxycholic acid with glycine. This process involves the activation of ursodeoxycholic acid followed by its reaction with glycine under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes where specific strains of bacteria are used to convert ursodeoxycholic acid into its glycine-conjugated form .
Chemical Reactions Analysis
Types of Reactions
Glycoursodeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized bile acids .
Scientific Research Applications
Metabolic Disorders
Role in Insulin Resistance and Hepatic Steatosis
Recent studies have demonstrated that GUDCA plays a significant role in ameliorating diet-induced metabolic disorders. In high-fat diet (HFD)-fed mice, GUDCA supplementation has been shown to alleviate insulin resistance and hepatic steatosis by inhibiting endoplasmic reticulum (ER) stress. Specifically, GUDCA reduces palmitic acid-induced ER stress and apoptosis, stabilizing calcium homeostasis in liver cells .
Clinical Implications
The reduction of GUDCA levels has been associated with hyperglycemia in patients with metabolic disorders. Thus, GUDCA supplementation could serve as a therapeutic option for managing conditions like obesity and type 2 diabetes .
Neuroprotection
Mechanisms of Action
GUDCA exhibits neuroprotective properties by preventing mitochondrial dysfunction and apoptosis in neuronal cells. In vitro studies have shown that GUDCA can reduce lactate dehydrogenase (LDH) release and cell apoptosis when cells are exposed to neurotoxic agents .
Potential for Treating Neurodegenerative Diseases
The compound has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate inflammatory responses and protect against neuronal cell death . For instance, GUDCA's unique action on astrocytes helps maintain their function even under stress conditions, suggesting its potential utility in addressing brain disabilities resulting from hyperbilirubinemia .
Cardiovascular Health
Effects on Atherosclerosis
GUDCA has been shown to attenuate the development of atherosclerosis, likely by inhibiting foam cell formation. This suggests that GUDCA may play a protective role against cardiovascular diseases linked to lipid metabolism .
Impact on Cardiac Function
In addition to its effects on atherosclerosis, GUDCA has been implicated in reducing cardiac apoptosis and improving heart function under stress conditions. Studies indicate that GUDCA administration can lead to significant improvements in cardiac health metrics in animal models .
Table 1: Summary of Key Research Findings on GUDCA
Mechanism of Action
Glycoursodeoxycholic acid exerts its effects by regulating bile acid levels and altering gut microbiota composition . It activates the G-protein-coupled bile acid receptor (GPBAR1 or TGR5) and upregulates the expression of uncoupling protein UCP-1, leading to increased thermogenesis in white adipose tissue . Additionally, it reduces levels of inflammatory cytokines and prevents cell damage and death by unconjugated bilirubin .
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholic acid: Another bile acid-glycine conjugate with similar properties but different metabolic pathways.
Taurochenodeoxycholic acid: A taurine-conjugated bile acid with distinct physiological effects.
Taurolithocholic acid: Another taurine-conjugated bile acid with unique roles in bile acid metabolism.
Uniqueness
Glycoursodeoxycholic acid is unique due to its specific role in regulating gut microbiota and its potential therapeutic effects in metabolic disorders . Its ability to modulate bile acid metabolism and interact with gut microbiota sets it apart from other similar compounds .
Biological Activity
Glycoursodeoxycholic acid (GUDCA) is a bile acid-glycine conjugate that has emerged as a compound of interest due to its diverse biological activities. This article reviews the current understanding of GUDCA's biological effects, particularly in relation to metabolic disorders, cardiovascular health, and gut microbiota modulation.
Overview of this compound
GUDCA is synthesized in the body from ursodeoxycholic acid (UDCA) through microbial action in the gut. It plays a significant role in lipid metabolism and has been shown to influence various physiological processes, including inflammation, insulin sensitivity, and gut microbiota composition .
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Antithrombotic Effects :
- GUDCA has been shown to alleviate arterial thrombosis by inhibiting diacylglycerol kinase (DGK) activity in platelets. This inhibition leads to reduced platelet activation and aggregation, thereby decreasing thrombotic propensity in diet-induced obese mice .
- Key Findings :
- GUDCA administration significantly reduced thrombus formation without affecting overall hemostasis.
- Long-term oral administration normalized DGK activity and alleviated platelet hyperreactivity.
-
Metabolic Regulation :
- Research indicates that GUDCA supplementation can ameliorate diet-induced metabolic disorders, such as insulin resistance and hepatic steatosis. In high-fat diet (HFD) models, GUDCA was found to reduce endoplasmic reticulum (ER) stress and apoptosis in liver cells .
- Key Findings :
- GUDCA levels were decreased in patients with hyperglycemia, suggesting a potential biomarker for metabolic dysfunction.
- In vivo studies demonstrated that GUDCA improved insulin sensitivity and reduced liver fat accumulation.
-
Gut Microbiota Modulation :
- GUDCA positively regulates gut microbiota by altering bile acid metabolism. It has been linked to increased levels of beneficial bacteria such as Bacteroides vulgatus, which may enhance metabolic health .
- Key Findings :
- Changes in gut microbiota composition due to GUDCA treatment were associated with improved thermogenesis in adipose tissue.
- The compound's effects on gut microbiota may contribute to its anti-diabetic properties.
Table 1: Summary of Key Studies on GUDCA
Additional Biological Activities
- Neuroprotection : GUDCA has demonstrated protective effects against neurodegenerative conditions by preventing blood-brain barrier disruption caused by unconjugated bilirubin . Its antioxidative properties help reduce inflammatory cytokines, thereby protecting neuronal cells.
- Cardiovascular Health : The compound's ability to maintain cholesterol homeostasis and inhibit foam cell formation suggests a potential role in preventing atherosclerosis .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying GUDCA in biological samples?
GUDCA is typically quantified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For precise quantification, isotopically labeled internal standards like GUDCA-d4 (deuterated at four positions) are employed to correct for matrix effects and ion suppression . Sample preparation often involves solid-phase extraction (SPE) or protein precipitation to isolate bile acids from plasma or fecal samples. Method validation should include specificity, linearity (e.g., 0.1–100 µM range), and recovery rates (>85%) . Predicted LC-MS/MS spectra (e.g., m/z 449.3141 in positive ion mode) and GC-MS fragmentation patterns are critical for structural confirmation .
Q. How do physicochemical properties of GUDCA influence its experimental handling?
GUDCA (C₂₆H₄₃NO₅, molecular weight 449.62 g/mol) is hygroscopic and requires storage at –20°C in airtight containers to prevent degradation. Solubility in aqueous buffers is limited; dimethyl sulfoxide (DMSO) or methanol is recommended for stock solutions. Stability studies under varying pH (e.g., intestinal vs. systemic conditions) are essential for in vitro assays simulating physiological environments .
Intermediate Research Questions
Q. What experimental models are suitable for studying GUDCA's role in bile acid metabolism?
- In vitro : Immortalized hepatocyte lines (e.g., HepG2) or primary hepatocytes are used to assess GUDCA’s modulation of farnesoid X receptor (FXR) activity and bile acid transporters like BSEP .
- In vivo : Germ-free mice or humanized microbiota models help dissect GUDCA’s microbial transformation (e.g., deconjugation by Bifidobacterium spp.) and enterohepatic recirculation . Dose-response studies should account for species-specific differences in bile acid pool composition.
Q. How can researchers address discrepancies in reported physiological effects of GUDCA?
Contradictory data (e.g., elevated GUDCA in Lyme disease patients vs. controls in some cohorts but not others ) may arise from:
- Sample heterogeneity : Variability in host microbiota composition, diet, or disease stage.
- Analytical bias : Cross-reactivity in ELISA kits vs. specificity of LC-MS.
- Study design : Longitudinal sampling and multivariate analysis (e.g., PERMANOVA for microbiota-bile acid correlations ) reduce confounding. Meta-analyses of public datasets (e.g., HMDB0000708 ) can validate findings.
Advanced Research Questions
Q. What advanced techniques enable tracing GUDCA's metabolic fate in dynamic systems?
- Stable isotope tracing : Use ¹³C- or ¹⁵N-labeled GUDCA (e.g., glycine-¹³C₂, ¹⁵N-GUDCA) to track turnover rates in vivo. Isotopomer distribution analysis via high-resolution MS reveals hepatic vs. microbial contributions to its metabolism .
- Single-cell metabolomics : Coupled with spatial transcriptomics, this approach maps GUDCA’s interaction with specific intestinal cell types (e.g., L-cells secreting glucagon-like peptide-1) .
Q. How can GUDCA’s therapeutic potential be evaluated in complex disease models?
- Mechanistic studies : In colitis models, compare GUDCA’s anti-inflammatory efficacy to ursodeoxycholic acid (UDCA) using endpoints like IL-6 suppression and tight junction protein expression .
- Multi-omics integration : Correlate fecal GUDCA levels with metagenomics (microbial bile salt hydrolase genes) and host transcriptomics (FXR-target genes) to identify patient subgroups likely to respond to GUDCA therapy .
Q. Methodological Considerations
Q. What are critical controls for in vivo studies of GUDCA?
- Vehicle controls : Ensure solvents (e.g., DMSO) do not independently affect bile acid transporters.
- Microbiota depletion : Use antibiotics or gnotobiotic models to isolate host vs. microbial effects.
- Dose calibration : Human-equivalent doses (HED) should align with physiological concentrations (e.g., 0.5–5 µM in portal blood ).
Q. How to validate GUDCA’s receptor interactions in silico and in vitro?
- Molecular docking : Simulate GUDCA binding to FXR or TGR5 using software like AutoDock Vina. Compare binding energies to endogenous ligands (e.g., CDCA for FXR) .
- Luciferase reporter assays : Transfect HEK293 cells with FXR-responsive promoters to quantify transcriptional activation .
Q. Data Analysis and Reporting
Q. What statistical approaches resolve conflicting metabolomics data on GUDCA?
- Pathway enrichment analysis : Tools like MetaboAnalyst 5.0 identify bile acid biosynthesis as a perturbed pathway (FDR <0.05) .
- Machine learning : Random forest models prioritize GUDCA as a biomarker when integrated with clinical metadata (e.g., inflammation scores) .
Q. How to standardize GUDCA quantification across multi-center studies?
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-XROMFQGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862344 | |
Record name | Glycoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycoursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00135 mg/mL | |
Record name | Glycoursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64480-66-6 | |
Record name | Glycoursodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64480-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycoursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064480666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycoursodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | URSODEOXYCHOLYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF1G5J2X2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycoursodeoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000708 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.